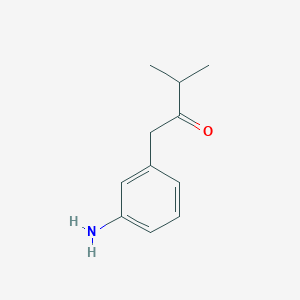

1-(3-Aminophenyl)-3-methylbutan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(3-aminophenyl)-3-methylbutan-2-one |

InChI |

InChI=1S/C11H15NO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

TZBYTOWCLOOERG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1=CC(=CC=C1)N |

Origin of Product |

United States |

Condensation at the Amino Group:the Primary Amino Group Can React with Aldehydes and Ketones to Form an Imine or Schiff Base . This Reaction Typically Proceeds Via Nucleophilic Addition of the Amine to the Carbonyl Carbon, Followed by Dehydration.

For example, a reaction with benzaldehyde (B42025) would proceed as follows:

Step 1: Nucleophilic attack of the amino group on the benzaldehyde carbonyl carbon.

Step 2: Proton transfer to form a carbinolamine intermediate.

Step 3: Elimination of water, often acid-catalyzed, to yield the final imine product.

Condensation at the Ketone α Carbon :the Ketone Moiety Can Undergo Aldol Type Condensation Reactions. the Presence of α Protons on the Methylene Group Allows for the Formation of an Enolate Ion Under Basic Conditions. This Enolate Can then Act As a Nucleophile, Attacking Another Carbonyl Compound.

Chemoselectivity and Regioselectivity in Interfunctional Group Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between the nucleophilicity of the amino group and the nucleophilicity of the enolate that can be formed from the ketone.

The outcome of a reaction is highly dependent on the reaction conditions, particularly the pH.

Under acidic conditions: The amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is non-nucleophilic and strongly deactivating. Reactions at the ketone, such as acid-catalyzed enolization or condensation, would be favored. Electrophilic aromatic substitution would be significantly retarded due to the deactivating nature of the ammonium group.

Under basic conditions: The amino group remains a potent nucleophile. The ketone can be deprotonated at the α-carbon to form a nucleophilic enolate. In this scenario, a competition arises. With a strong electrophile like an alkyl halide, N-alkylation at the amine might compete with C-alkylation at the α-carbon. With carbonyl compounds, imine formation would compete with aldol condensation. Generally, amine nucleophilicity is high, and reactions at the amino group might be faster unless conditions are specifically optimized for enolate formation (e.g., using a strong, sterically hindered base).

Under neutral conditions: The amino group is the more powerful nucleophile compared to the neutral ketone. Therefore, reactions with electrophiles would likely occur selectively at the nitrogen atom.

Regioselectivity in this molecule primarily concerns the site of electrophilic aromatic substitution, as detailed in section 3.2.2. The synergistic directing effects of the amino and acyl groups provide strong control, favoring substitution at the C4 and C6 positions.

Mechanistic Investigations of 1 3 Aminophenyl 3 Methylbutan 2 One Transformations

Reaction Mechanisms of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent α-hydrogens, is a hub of chemical reactivity. Its transformations are central to the synthetic utility of 1-(3-Aminophenyl)-3-methylbutan-2-one.

The most fundamental reaction of the ketone moiety is the nucleophilic addition to the carbonyl carbon. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a pathway that changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). youtube.comlibretexts.org

The rate and reversibility of nucleophilic addition are influenced by several factors, including the nature of the nucleophile and the structure of the ketone itself.

Electronic Effects: The aminophenyl group, while having an electron-donating amine, is attached to a methylene (B1212753) spacer, somewhat insulating the carbonyl group from its direct resonance effects. However, the aromatic ring can still exert inductive effects.

Steric Effects: The isobutyl group attached to one side of the carbonyl is sterically more demanding than the 3-aminobenzyl group on the other side. This steric hindrance can influence the trajectory of the incoming nucleophile, favoring attack from the less hindered face. youtube.com

Nucleophile Strength: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride donors (e.g., sodium borohydride), typically result in an irreversible addition. Weaker nucleophiles, like alcohols or cyanide, often lead to a reversible process where the equilibrium position can be manipulated by reaction conditions. youtube.com

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent step (e.g., by a solvent or during an acidic workup) to yield the final alcohol product.

Table 1: Factors Influencing Nucleophilic Addition to this compound

| Factor | Influence on Reaction | Example Nucleophiles |

|---|---|---|

| Strong, Irreversible Nucleophiles | Fast, irreversible reaction leading to a stable C-C or C-H bond. The reaction equilibrium lies far to the product side. | CH₃MgBr (Grignard), LiAlH₄ (Lithium Aluminum Hydride) |

| Weaker, Reversible Nucleophiles | Reaction is in equilibrium. The position can be shifted by altering concentrations or removing a product (e.g., water). | H₂O, ROH (Alcohols), NaCN (Sodium Cyanide) |

| Steric Hindrance | The bulky isobutyl group can slow the rate of addition and influence the stereochemical outcome by directing the nucleophile to the less hindered face. | All nucleophiles, but more pronounced with bulky ones like t-BuLi. |

This compound is an unsymmetrical ketone with two different sets of α-hydrogens, making its enolate chemistry particularly interesting. An enolate is formed by the deprotonation of an α-carbon, resulting in an anion that is a powerful nucleophile. bham.ac.ukwikipedia.org The negative charge of the enolate is delocalized via resonance between the α-carbon and the oxygen atom. bham.ac.uk

Deprotonation can occur at either the C1 methylene group (adjacent to the aminophenyl ring) or the C3 methine group (part of the isobutyl moiety). This leads to the formation of two distinct regioisomeric enolates, often referred to as the kinetic and thermodynamic enolates.

Kinetic Enolate: This enolate is formed faster. It results from the removal of the most accessible and often more acidic proton. In this molecule, the C1 methylene protons are generally considered more accessible and are activated by the adjacent aromatic ring. Formation of the kinetic enolate is favored by using a strong, sterically hindered base (like Lithium Diisopropylamide, LDA) at low temperatures in an aprotic solvent. libretexts.orgyoutube.com

Thermodynamic Enolate: This enolate is the more stable of the two. Its formation is favored under conditions that allow for equilibrium to be established (e.g., a weaker base like an alkoxide, higher temperatures, and a protic solvent). libretexts.orgyoutube.com The thermodynamic enolate typically corresponds to the more substituted double bond, which in this case would be formed by deprotonating the C3 methine proton.

The choice of reaction conditions is therefore critical in determining which enolate is formed, allowing for regioselective reactions at either α-position.

Table 2: Conditions for Regioselective Enolate Formation

| Enolate Type | Favored Conditions | Resulting Enolate |

|---|---|---|

| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF). | Deprotonation at C1 (methylene). Less substituted, forms faster. |

| Thermodynamic | Weaker base (e.g., NaOEt), higher temperature (e.g., 25 °C), protic solvent (e.g., EtOH). | Deprotonation at C3 (methine). More substituted, more stable. |

The enolates derived from this compound are potent carbon nucleophiles and can participate in aldol-type reactions. These reactions involve the addition of an enolate to another carbonyl compound, forming a new carbon-carbon bond and a β-hydroxy ketone (an aldol (B89426) adduct).

Self-Condensation: Under basic conditions, the enolate of this compound can react with another molecule of itself. This would lead to a complex mixture of products due to the two possible enolates and two potential electrophilic sites.

Crossed Aldol Condensation: A more synthetically useful approach is the crossed or mixed aldol condensation. This involves reacting the pre-formed enolate of our target ketone with a different aldehyde or ketone that cannot enolize (e.g., formaldehyde (B43269) or benzaldehyde) or is significantly more reactive. youtube.com For instance, the kinetic enolate (formed with LDA) could be selectively generated and then treated with benzaldehyde (B42025) to form a specific β-hydroxy ketone product. Subsequent dehydration of the aldol adduct can yield an α,β-unsaturated ketone.

A related reaction is the Claisen-Schmidt condensation, which specifically refers to the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde in the presence of a base. youtube.com

The carbonyl carbon of this compound is prochiral. Nucleophilic addition to this carbon creates a new stereocenter, and the stereochemical outcome of this addition is a critical consideration. libretexts.orglibretexts.orgsaskoer.ca Furthermore, the α-carbon of the isobutyl group (C3) is a pre-existing stereocenter (assuming the molecule is not racemic). The presence of this adjacent stereocenter can significantly influence the facial selectivity of the nucleophilic attack on the carbonyl group, leading to a diastereomeric mixture of products rather than a racemic one. bham.ac.uksaskoer.ca

The Felkin-Anh model is a widely used predictive tool for such 1,2-asymmetric induction. youtube.combham.ac.uklibretexts.org This model analyzes the steric and electronic interactions in the transition state to predict the major diastereomer. According to this model, the largest group on the adjacent stereocenter (in this case, the isopropyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (an angle of approximately 107°), preferentially from the face opposite the largest group. youtube.comwordpress.com This leads to the formation of one diastereomer in excess. The degree of diastereoselectivity depends on the size difference between the groups on the α-stereocenter and the nature of the nucleophile. bham.ac.uk

In the context of aldol reactions, the geometry of the enolate (Z or E) can control the relative stereochemistry (syn or anti) of the two newly formed stereocenters in the aldol adduct. pharmacy180.commsu.edu

Reaction Mechanisms of the Aminophenyl Moiety

The aminophenyl group provides a second site of reactivity, behaving as a typical primary aromatic amine.

The defining characteristic of the primary amine is the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. wordpress.compharmacy180.com As a nucleophile, the amine can attack a wide range of electrophilic centers.

Alkylation: The amine can react with alkyl halides in an Sₙ2 reaction to form secondary amines. However, this reaction is often difficult to control as the resulting secondary amine can be more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. pharmacy180.commsu.edu

Acylation: A more controlled and common reaction is acylation. The amine readily attacks acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction. This is a highly efficient process that forms a stable amide bond. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base (like pyridine) would yield N-(3-(3-methyl-2-oxobutyl)phenyl)acetamide.

Reactions with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is typically reversible and often requires the removal of water to drive it to completion. youtube.com

The nucleophilicity of the aromatic amine is slightly lower than that of a typical aliphatic amine because the lone pair on the nitrogen can be delocalized into the aromatic π-system. However, it remains a potent nucleophile capable of engaging in a variety of synthetically important transformations. nih.gov

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound possesses two key functional groups that influence its reactivity in aromatic substitution reactions: the amino group (-NH₂) and the 3-methylbutan-2-one group.

The primary determinant of reactivity and orientation in electrophilic aromatic substitution (EAS) is the strongly activating and ortho, para-directing amino group. The lone pair of electrons on the nitrogen atom can be donated into the aromatic π-system, significantly increasing the electron density of the ring and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. This makes the ring highly susceptible to attack by electrophiles.

The directing effects of the two substituents are as follows:

Amino group (-NH₂): Strongly activating, ortho, para-director.

Acyl group (-COCH₂CH(CH₃)₂): Deactivating, meta-director.

Given that the groups are meta to each other, their directing effects are synergistic. The positions ortho and para to the amino group (C2, C4, and C6) are activated. The positions meta to the acyl group (C5 and C1, with C1 being the point of attachment for the amino group) are the least deactivated by it. Therefore, electrophilic attack will be overwhelmingly directed to the positions activated by the amino group.

Regioselectivity in Electrophilic Aromatic Substitution:

| Position of Attack | Activating/Deactivating Influence | Predicted Outcome |

| C2 | ortho to -NH₂ (activated), ortho to acyl (deactivated) | Minor product due to some steric hindrance and deactivation from the adjacent acyl group. |

| C4 | para to -NH₂ (activated), ortho to acyl (deactivated) | Major product due to strong activation from the amine and less steric hindrance than the C6 position. |

| C6 | ortho to -NH₂ (activated), meta to acyl (least deactivated) | Likely major product due to strong activation and minimal deactivation from the meta-positioned acyl group. |

In reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), the electrophile (NO₂⁺ or Br⁺) would preferentially substitute at the C4 and C6 positions. The precise ratio of C4 to C6 substitution would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

Condensation Reactions with Carbonyl Compounds

The structure of this compound features two sites for potential condensation reactions: the primary aromatic amine and the α-protons of the ketone.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 3 Aminophenyl 3 Methylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular structure can be assembled.

One-dimensional NMR provides fundamental information about the different types of protons and carbons in the molecule and their immediate electronic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Aminophenyl)-3-methylbutan-2-one is predicted to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the meta-substituted ring are expected to appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating amino group and the electron-withdrawing acyl group will influence the precise chemical shifts of these protons, leading to complex splitting patterns. The benzylic protons of the -CH₂- group adjacent to the aromatic ring would likely appear as a singlet around δ 3.7 ppm. The methine proton (-CH-) of the isopropyl group is expected to be a septet around δ 2.9 ppm, coupled to the six equivalent methyl protons. These two methyl groups (-CH₃) of the isopropyl moiety would appear as a doublet further upfield, around δ 1.1 ppm. The amino (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift predicted to be in the δ 210-215 ppm region. The aromatic carbons will resonate in the δ 115-150 ppm range, with the carbon attached to the amino group being more shielded and the carbons ortho and para to the acyl group being more deshielded. The benzylic methylene (B1212753) carbon (-CH₂) is expected around δ 50 ppm. The methine carbon of the isopropyl group is predicted to be around δ 45 ppm, and the equivalent methyl carbons of the isopropyl group would appear at approximately δ 18 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.3 | Multiplet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| -CH₂- | ~3.7 | Singlet |

| -CH(CH₃)₂ | ~2.9 | Septet |

| -CH(CH ₃)₂ | ~1.1 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 210 - 215 |

| Aromatic C-NH₂ | ~147 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₂ | ~138 |

| -CH₂- | ~50 |

| -CH(CH₃)₂ | ~45 |

| -CH(C H₃)₂ | ~18 |

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the methine proton of the isopropyl group and the doublet of the isopropyl methyl protons, confirming their connectivity. The aromatic protons would also show correlations corresponding to their coupling relationships (ortho, meta, and para).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show a cross-peak between the benzylic methylene protons and the corresponding carbon, the isopropyl methine proton and its carbon, and the isopropyl methyl protons and their carbon. This allows for the definitive assignment of the carbon signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a relatively small molecule like this, NOESY can confirm through-space interactions, for instance, between the benzylic protons and the ortho protons on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Ketone Group (C=O): A strong, sharp absorption band characteristic of the carbonyl stretch is expected in the IR spectrum, typically around 1715 cm⁻¹. wpmucdn.com Conjugation with the aromatic ring is not direct, so a significant shift to lower wavenumbers is not anticipated.

Amine Group (N-H): As a primary aromatic amine, two distinct N-H stretching bands are predicted in the region of 3300-3500 cm⁻¹. wpmucdn.com An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. wpmucdn.com

Aromatic Group (C=C and C-H): The aromatic ring will give rise to several characteristic absorptions. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the molecule will be particularly Raman active.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Alkane (-CH, -CH₂, -CH₃) | C-H Stretch | 2870 - 2960 | Medium to Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Ketone (C=O) | C=O Stretch | ~1715 | Strong |

| Amine (-NH₂) | N-H Bend | 1600 - 1650 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular formula of this compound is C₁₁H₁₅NO, giving it a molecular weight of approximately 177.24 g/mol . The molecular ion peak (M⁺) would be expected at m/z 177. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of an isopropyl radical (•CH(CH₃)₂) to form an acylium ion at m/z 134, or the loss of the aminobenzyl radical to form an isopropyl-acylium ion at m/z 85.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl group can result in the formation of a stable aminotropylium ion or a related resonance-stabilized cation at m/z 106.

McLafferty Rearrangement: While less likely due to the lack of a gamma-hydrogen on a flexible chain, this rearrangement is a possibility to consider in ketone fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the aminophenyl group. The presence of the amino group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Two main electronic transitions are expected for the aromatic system:

π → π* transition: This high-energy transition is characteristic of the aromatic ring and is expected to result in a strong absorption band, likely below 250 nm.

n → π* transition: This lower energy transition involves the non-bonding electrons of the amino group's nitrogen atom being promoted to an anti-bonding π* orbital of the aromatic ring. This would result in a weaker absorption band at a longer wavelength, potentially in the 280-320 nm range. The carbonyl group also has a weak n → π* transition, but this is often obscured by the stronger aromatic absorptions.

The exact position and intensity of these absorption bands can be influenced by the solvent polarity.

Based on a comprehensive search, there are no specific theoretical and computational investigation papers available for the compound “this compound”. The search did not yield any studies that have performed Density Functional Theory (DFT) calculations or other computational analyses specifically on this molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested outline, as the necessary source data does not appear to exist in published scientific literature.

To fulfill the request, one would need access to a peer-reviewed scientific paper that has conducted the following analyses on "this compound":

Geometry Optimization and Conformational Analysis using DFT.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and calculation of chemical reactivity indices.

Molecular Electrostatic Potential (MEP) Mapping .

Natural Bond Orbital (NBO) Analysis .

Quantum Theory of Atoms in Molecules (QTAIM) Analysis .

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) .

Without such a source, any attempt to create the article would involve speculation or the use of data from unrelated molecules, which would be scientifically inaccurate and constitute a hallucination.

Theoretical and Computational Investigations of 1 3 Aminophenyl 3 Methylbutan 2 One

Computational Modeling of Reaction Pathways and Transition States

There is no available research that has computationally modeled the reaction pathways and transition states for 1-(3-Aminophenyl)-3-methylbutan-2-one. Such studies would typically involve quantum chemical calculations to explore potential chemical transformations, identify intermediate structures, and determine the energy barriers associated with these reactions. Methodologies like Density Functional Theory (DFT) and ab initio calculations are commonly employed for these purposes. However, the application of these methods to this specific compound has not been reported.

Theoretical Studies of Intermolecular Interactions and Self-Assembly Propensities

Similarly, a search of the scientific literature yielded no theoretical studies on the intermolecular interactions and self-assembly propensities of this compound. Investigations of this nature are crucial for understanding how molecules interact with each other and with their environment, which influences physical properties such as melting point, boiling point, and solubility. Techniques like molecular dynamics simulations and analysis of non-covalent interactions would be instrumental in predicting the potential for self-assembly into larger, organized structures. The absence of such studies means that the specific forces governing the aggregation of this compound and its potential to form supramolecular structures remain unexplored.

Chemical Derivatization Strategies and Advanced Synthetic Applications of 1 3 Aminophenyl 3 Methylbutan 2 One

Modification of the Ketone Moiety

The carbonyl group of the ketone is a key site for transformations, including reductions, formations of nitrogen-based derivatives, and carbon-carbon bond-forming reactions. These modifications are fundamental in altering the electronic and steric properties of the molecule.

Reductions to Corresponding Alcohols

The reduction of the ketone in 1-(3-aminophenyl)-3-methylbutan-2-one to its corresponding secondary alcohol, 1-(3-aminophenyl)-3-methylbutan-2-ol, is a foundational transformation. This reaction converts the planar, sp²-hybridized carbonyl carbon into a chiral, sp³-hybridized carbon center, introducing a stereocenter into the molecule. The choice of reducing agent dictates the reaction conditions and selectivity.

Commonly employed reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, also effectively reduces ketones to alcohols.

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 1-(3-aminophenyl)-3-methylbutan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temp., Anhydrous | 1-(3-aminophenyl)-3-methylbutan-2-ol |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Ethyl Acetate | Room Temp., H₂ pressure | 1-(3-aminophenyl)-3-methylbutan-2-ol |

Formation of Imine, Enamine, and Oxime Derivatives

The carbonyl group readily reacts with primary and secondary amines, or their derivatives, to form various C=N double-bonded structures. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org

Imine Formation: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. libretexts.org The reaction of this compound with a primary amine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. khanacademy.org The pH must be carefully controlled, as high acidity protonates the reacting amine, rendering it non-nucleophilic, while low acidity is insufficient to promote the necessary protonation of the hydroxyl intermediate for water elimination. libretexts.org

Enamine Formation: Secondary amines (R₂NH) react with ketones containing α-hydrogens to form enamines. wikipedia.orgmasterorganicchemistry.com This reaction also proceeds through an iminium salt intermediate. youtube.com Deprotonation of an adjacent carbon atom yields the enamine. youtube.com Enamines are valuable synthetic intermediates, serving as nucleophiles in alkylation and acylation reactions, known as the Stork enamine synthesis. libretexts.org

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. youtube.com This derivative, this compound oxime, is formed through the condensation of the ketone with hydroxylamine, typically under mildly acidic conditions. cymitquimica.com Oximes are stable, often crystalline, compounds and are useful in the characterization of ketones. libretexts.org

| Reactant | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Secondary Amine (R₂NH) | Enamine | |

| Hydroxylamine (NH₂OH) | Oxime |

Nucleophilic Additions with Organometallic Reagents for Carbon Skeleton Expansion

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that attack the electrophilic carbonyl carbon. libretexts.orgyoutube.com This reaction is a highly effective method for forming new carbon-carbon bonds and expanding the molecular skeleton. youtube.com The addition of these reagents to the ketone in this compound results in the formation of a tertiary alcohol after an acidic workup. libretexts.org

The reaction proceeds via a nucleophilic addition mechanism, where the carbanionic portion of the organometallic reagent attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate during workup yields the final tertiary alcohol product. youtube.com The choice of the organometallic reagent determines the nature of the new alkyl or aryl group introduced to the molecule. This method is a cornerstone of synthetic organic chemistry for constructing complex carbon frameworks. saskoer.ca

| Organometallic Reagent | Example | Product after Workup |

| Grignard Reagent (R-MgBr) | Methylmagnesium Bromide (CH₃MgBr) | 2-(3-aminophenyl)-4-methylpentan-2-ol |

| Organolithium Reagent (R-Li) | Phenyllithium (C₆H₅Li) | 1-(3-aminophenyl)-3-methyl-2-phenylbutan-2-ol |

| Butyllithium (CH₃CH₂CH₂CH₂Li) | 5-(3-aminophenyl)-7-methyl-octan-5-ol |

Modification of the Aminophenyl Moiety

The primary aromatic amine group on the phenyl ring is another key site for functionalization, allowing for reactions such as acylation, sulfonylation, alkylation, and diazotization.

Acylation, Sulfonylation, and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling reactions with various electrophiles.

Acylation: The amine readily reacts with acylating agents like acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form amide derivatives. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (RSO₂Cl) yields sulfonamides. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic chemical test for distinguishing between primary, secondary, and tertiary amines.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Reductive amination provides a more controlled method for N-alkylation. Alternatively, methods using alcohols as alkylating reagents under specific catalytic conditions offer a more selective approach. researchgate.net

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Mono-, di-, and tri-alkylated amines |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). numberanalytics.comorganic-chemistry.orgbyjus.com

The resulting aryl diazonium salt is a versatile intermediate. organic-chemistry.org Diazonium salts are highly reactive and can undergo a variety of transformations, including substitution reactions (Sandmeyer reaction) or, significantly, coupling reactions with electron-rich aromatic compounds. organic-chemistry.org In azo coupling, the diazonium ion acts as an electrophile and attacks an activated aromatic ring, such as a phenol (B47542) or another aniline (B41778), to form an azo compound (-N=N-). slideshare.netglobalresearchonline.net These compounds are often intensely colored and form the basis of many synthetic dyes. globalresearchonline.net

| Coupling Partner | Reaction Conditions | Product Type |

| Phenol | Mildly alkaline (pH > 7) | Azo Dye (Hydroxyazo compound) |

| Aniline | Mildly acidic (pH 5-7) | Azo Dye (Aminoazo compound) |

| β-Naphthol | Mildly alkaline | Azo Dye |

Cyclization Reactions to Form Fused Heterocyclic Systems

The presence of both an amino group and a ketone within the same molecule provides this compound with the intrinsic capability to undergo intramolecular cyclization or to serve as a key component in intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example of such transformations is the synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with significant pharmacological and biological activities. researchgate.net

One of the most classical and versatile methods for quinoline synthesis is the Friedländer annulation. wikipedia.org This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org In the context of this compound, its 2-aminoaryl ketone moiety can react with another ketone under acidic or basic conditions to yield highly substituted quinolines. organic-chemistry.orgdu.edu.eg The reaction is catalyzed by a range of catalysts, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. wikipedia.org A visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketones has also been developed, offering a photochemically initiated pathway to polysubstituted quinolines. nih.gov

Variations of the Friedländer synthesis, such as the Doebner-von Miller and Skraup reactions, provide alternative routes to quinolines. wikipedia.org These reactions typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org While this compound is not an α,β-unsaturated ketone itself, it can be envisioned as a precursor to such a species through an aldol (B89426) condensation, which can then react with an aniline to form a quinoline. wikipedia.org Conversely, the amino group of this compound can react with an α,β-unsaturated carbonyl compound in a Doebner-von Miller-type reaction. wikipedia.orgslideshare.net

Modern advancements in catalysis have further expanded the toolbox for quinoline synthesis from aminophenyl ketones. For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones presents an efficient and environmentally benign approach. rawdatalibrary.netmdpi.com This strategy would entail the initial reduction of the ketone functionality in this compound to the corresponding secondary alcohol, followed by the cobalt-catalyzed cyclization with another ketone.

The following table summarizes potential cyclization reactions for the synthesis of fused heterocyclic systems from this compound.

| Reaction Name | Reactants with this compound | Product Type |

| Friedländer Annulation | Ketone with α-methylene group | Substituted Quinoline |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Substituted Quinoline |

| Cobalt-Catalyzed Dehydrogenative Cyclization | Ketone (after reduction of the ketone in the starting material) | Substituted Quinoline |

This compound as a Versatile Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov The bifunctional nature of this compound makes it an ideal candidate for participation in various MCRs, acting as either a single reactive component or providing two reactive centers for intramolecular cyclizations.

The Ugi reaction is a well-known four-component reaction (4-CR) that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org this compound can serve as the ketone component in an intermolecular Ugi reaction. nih.govlookchem.com In a more sophisticated application, the presence of both an amine and a ketone could potentially lead to an intramolecular Ugi reaction, where an external carboxylic acid and isocyanide would react with the in situ formed imine from the starting material to generate a cyclic product.

Another important MCR is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid to form α-amino acids. nih.gov The amino group of this compound can readily participate in this reaction, allowing for the introduction of a wide range of substituents at the amino group.

The following table illustrates the potential roles of this compound in prominent MCRs.

| MCR Name | Role of this compound | Potential Product |

| Ugi Reaction | Ketone component | α-Acylamino amide |

| Petasis Reaction | Amine component | Substituted α-amino acid |

Utilization in the Synthesis of Structurally Complex Targets

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for the synthesis of more intricate molecular architectures, including those constructed through annulation sequences and as building blocks for advanced organic materials.

Annulation reactions are crucial in the synthesis of cyclic and polycyclic compounds. The Friedländer annulation, as previously discussed, is a prime example of how this compound can be incorporated into an annulation sequence to build a fused heterocyclic ring system. wikipedia.orgorganic-chemistry.org This strategy allows for the regioselective synthesis of substituted quinolines. organic-chemistry.org

Beyond the Friedländer reaction, other annulation strategies can be envisaged. For instance, a sequential amination/annulation/aromatization reaction of β-(2-aminophenyl)-α,β-ynones with ketones has been reported for the synthesis of polycyclic quinolines. researchgate.netresearchgate.net While this compound is not an ynone, its ketone functionality could potentially react with a β-(2-aminophenyl)-α,β-ynone in such a sequence. Furthermore, the concept of a [3+3] cycloaromatization reaction, where a 1,3-dianion of a ketone reacts with a 1,3-dielectrophile, could be adapted. nih.gov

The synthesis of advanced organic materials often relies on the use of well-defined molecular building blocks that can be polymerized or assembled into larger, functional architectures. jhu.edu The amino group of this compound provides a convenient handle for its incorporation into polymers and other macromolecules. For example, aminophenyl groups are used as precursors for the synthesis of porphyrin-modified siloxanes, where the amino group is used to link the porphyrin core to a siloxane backbone. researchgate.net Similarly, the amino group of this compound could be used to attach it to other molecular scaffolds to create novel materials.

Furthermore, the Doebner-von Miller reaction has been employed in the synthesis of inherently chiral calix researchgate.netquinolines from aminocalixarenes. mdpi.com This suggests the potential for using this compound in similar reactions to create chiral macrocyclic structures. The amino group could also be utilized in the synthesis of covalent organic frameworks (COFs), where it can react with aldehydes to form imine-linked frameworks. acs.org

Mechanistic Insights into Molecular Interactions of 1 3 Aminophenyl 3 Methylbutan 2 One Derivatives at the Molecular Level

In Silico Investigations of Ligand-Receptor Binding Mechanisms

Computational methods provide a powerful lens through which to view and predict the interactions between a ligand and its receptor at an atomic level. These in silico techniques are instrumental in rational drug design, allowing for the prediction of binding modes, affinities, and the dynamic nature of these interactions.

Molecular Docking Simulations for Elucidating Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For derivatives of 1-(3-Aminophenyl)-3-methylbutan-2-one, docking simulations would be employed to predict how they fit into the binding site of a target protein.

The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

A hypothetical molecular docking study of a this compound derivative might yield data such as the following:

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | Kinase X | -9.5 | ASP145, LYS88, PHE201 |

| Compound B | Protease Y | -8.2 | HIS41, CYS145, GLU166 |

| Compound C | GPCR Z | -10.1 | TYR113, TRP286, ASN312 |

Molecular Dynamics Simulations for Conformational Changes and Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.netresearchgate.net An MD simulation of a this compound derivative bound to its target would reveal how the complex behaves in a more physiologically relevant environment.

These simulations can show conformational changes in both the ligand and the protein upon binding, the stability of the binding pose over time, and the role of solvent molecules in the interaction. Analysis of MD trajectories can provide deeper insights into the thermodynamics and kinetics of binding.

Free Energy Perturbation Calculations for Binding Energy Assessment

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as a ligand in solution and a ligand bound to a protein. wikipedia.orgnih.gov FEP calculations can provide highly accurate predictions of binding affinities for a series of related compounds, such as derivatives of this compound.

This method involves computationally "mutating" one molecule into another through a series of small steps and calculating the free energy change for each step. wikipedia.org While computationally expensive, FEP can be a valuable tool in lead optimization to predict the effect of small chemical modifications on binding affinity. researchgate.net

In Vitro Studies of Molecular Recognition Processes (excluding efficacy and biological effects)

Experimental validation is essential to confirm the predictions made by computational models. In vitro studies focus on the direct physical interaction between the ligand and the target molecule, providing quantitative data on binding affinity and kinetics.

Characterization of Enzyme-Inhibitor Binding Mechanisms

If the target of a this compound derivative is an enzyme, various in vitro assays can be used to characterize the binding mechanism. Techniques such as enzyme kinetics studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing clues about where the inhibitor binds to the enzyme. nih.gov

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

A hypothetical ITC dataset for a this compound derivative might look like this:

| Derivative | Target Enzyme | Binding Affinity (Kd, nM) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) |

| Compound A | Kinase X | 50 | -8.5 | 10.2 |

| Compound B | Protease Y | 120 | -6.2 | 15.8 |

| Compound C | Phosphatase Z | 25 | -10.1 | 5.3 |

Quantitative Analysis of Protein-Ligand Interactions

A variety of biophysical techniques can be used for the quantitative analysis of protein-ligand interactions. Surface plasmon resonance (SPR) is a label-free technique that can measure the kinetics of binding and dissociation in real-time, providing on-rates (kon) and off-rates (koff).

Nuclear magnetic resonance (NMR) spectroscopy can also be used to study protein-ligand interactions. Chemical shift perturbation experiments can identify the amino acid residues in the protein that are involved in the binding of the ligand.

A comprehensive investigation into the molecular interactions of this compound derivatives would integrate these computational and experimental approaches to build a detailed model of their binding mechanisms. This knowledge would be invaluable for the rational design of more potent and selective analogues.

Future Research Directions and Emerging Opportunities for 1 3 Aminophenyl 3 Methylbutan 2 One

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. For 1-(3-aminophenyl)-3-methylbutan-2-one, the carbon atom adjacent to the carbonyl group is a potential stereocenter if substituted. The primary opportunity lies in the asymmetric reduction of the ketone to a chiral alcohol, a critical transformation for producing chiral intermediates.

Future research should focus on developing stereoselective reduction methods. Catalytic asymmetric hydrogenation and enantioselective reduction using chiral boranes are promising avenues. youtube.com Proline-derived oxazaborolidine catalysts, for instance, have been successfully used for the enantioselective reduction of various ketones. youtube.com The application of such catalysts could yield specific enantiomers of the corresponding alcohol derivative of this compound.

A prospective research approach could involve screening a library of chiral catalysts for the reduction of the ketone. The reaction conditions, including solvent, temperature, and the nature of the reducing agent (e.g., borane (B79455) or hydrogen gas), would be optimized to maximize enantiomeric excess (ee).

Table 1: Proposed Catalysts for Asymmetric Reduction

| Catalyst Type | Reducing Agent | Potential Advantages | Key Research Objective |

| Oxazaborolidine Catalysts | Borane (BH₃) | High enantioselectivity, mild reaction conditions. youtube.com | Optimization of catalyst loading and temperature for >99% ee. |

| Chiral Ruthenium Complexes | H₂ | High turnover numbers, applicable to industrial scale. | Screening of ligands to achieve high stereocontrol. |

| Ketoreductase Enzymes | Isopropanol (cosubstrate) | Excellent enantioselectivity under mild, aqueous conditions. | Identifying a suitable enzyme and optimizing pH and temperature. |

Exploration of Novel Catalytic Transformations

The dual functionality of this compound opens doors to novel catalytic transformations. The amino group can act as an internal directing group or a reactant in cascade reactions, while the ketone provides a handle for C-C and C-N bond formation.

One emerging area is the use of the compound in reductive amination cascades. Catalytic processes that combine the reduction of a nitro group (in a precursor) with reductive amination of a ketone can be adapted to synthesize complex secondary and tertiary amines from this compound. frontiersin.orgnih.gov For example, a reaction with another aldehyde or ketone in the presence of a catalyst and a reducing agent could yield complex diamine structures.

Another avenue is the deconstructive functionalization of the ketone. Recent advances have shown that C-C bond activation can be promoted by aromatization, allowing for the removal of the acyl group and transformation of the alkyl fragment. pitt.edu Applying such a strategy to this compound could lead to novel molecular skeletons.

Advanced Spectroscopic Probes for Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, real-time monitoring is crucial. Advanced in-situ spectroscopic techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and mechanistic data without the need for sampling. mt.comspectroscopyonline.com

For the synthesis or transformation of this compound, these techniques offer distinct advantages:

In-situ FTIR/Raman: Can monitor the characteristic carbonyl (C=O) stretching vibration (typically around 1715 cm⁻¹) to track the conversion of the ketone. libretexts.org The N-H stretching of the amine group can also be observed.

In-situ NMR: Provides detailed structural information. For instance, ¹H NMR can track the disappearance of reactant signals and the appearance of product signals, such as the aldehydic proton in a subsequent reaction (which appears far downfield at 9-10 ppm). libretexts.orgyoutube.com Real-time reaction monitoring using ¹H NMR has been successfully used to evaluate ketone conversions. nih.gov

Future work should focus on developing robust protocols for implementing these techniques. spectroscopyonline.com This would involve creating calibration curves and identifying unique spectral signatures for reactants, intermediates, and products to enable quantitative analysis of reaction progress. spectroscopyonline.com

Integration with Machine Learning in Retrosynthesis and Reaction Prediction

Key opportunities include:

Retrosynthesis Planning: Using ML models to identify commercially available or easily accessible starting materials and propose a step-by-step synthesis plan. researchgate.net This could uncover more cost-effective or sustainable routes than those devised by traditional analysis.

Reaction Outcome and Yield Prediction: ML algorithms can predict the likely products, by-products, and yields of novel transformations involving this compound. rjptonline.orgtechnologynetworks.com This accelerates the discovery of new reactions by prioritizing experiments with a higher probability of success.

Future research will involve training specialized ML models on datasets relevant to aromatic aminoketones to enhance prediction accuracy for this class of compounds.

Table 2: Machine Learning Models in Chemical Synthesis

| Model Type | Application | Input | Output |

| Transformer Networks | Retrosynthesis | SMILES string of product | SMILES strings of reactants arxiv.orgengineering.org.cn |

| Graph Neural Networks (GNNs) | Reaction Prediction | Molecular graphs of reactants | Predicted product structure researchgate.net |

| Regression Models | Yield Prediction | Reaction SMILES, conditions | Predicted reaction yield (%) rjptonline.org |

Computational Design of New Functional Materials Precursors

The structure of this compound, featuring both hydrogen bond donor (amine) and acceptor (ketone) sites, makes it an excellent candidate as a precursor for functional materials like polymers, sorbents, or metal-organic frameworks (MOFs). nih.govresearchgate.net Computational modeling, particularly Density Functional Theory (DFT) and high-throughput screening, can accelerate the discovery of new materials derived from this compound. arxiv.org

Researchers can computationally design polymers by simulating the polymerization of monomers derived from this compound. For instance, the amine group could be used to form polyamides or polyimides. DFT calculations can predict key material properties such as CO₂ binding strength, thermal stability, and electronic band gaps. arxiv.org This approach has been successfully used to screen millions of amine-functionalized molecules for direct air capture applications. researchgate.net

Future directions involve creating virtual libraries of materials based on this precursor and using ML models to rapidly screen them for desired properties, thereby guiding experimental efforts toward the most promising candidates. researchgate.net

Expanding Mechanistic Understanding of Intermolecular Interactions

The physical properties of a molecular solid, such as solubility, melting point, and stability, are governed by the network of intermolecular interactions in its crystal lattice. Understanding these noncovalent interactions is critical for controlling polymorphism and designing materials with specific functionalities.

For this compound, interactions such as N-H···O hydrogen bonds, C-H···O interactions, and π-π stacking are expected to be significant. researchgate.net Advanced computational and analytical techniques can be employed to study these forces:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature and strength of specific noncovalent interactions by analyzing the electron density at bond critical points. nih.govacs.org

PIXEL Calculations: This method calculates the lattice energy of a crystal by partitioning it into coulombic, polarization, dispersion, and repulsion components for each molecular pair, offering a detailed energetic understanding of the crystal packing. nih.gov

By crystallizing this compound and its derivatives and applying these analytical methods, researchers can gain deep insights into their solid-state behavior, which is crucial for their application in materials science.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Aminophenyl)-3-methylbutan-2-one, and how can reaction conditions be optimized?

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

- Methodological Answer : ¹H NMR : The aromatic protons of the 3-aminophenyl group show distinct splitting patterns (doublet of doublets at δ 6.7–7.1 ppm). The methyl groups on the butanone backbone appear as a singlet (δ 1.2 ppm, 3-CH₃) and a triplet (δ 2.1 ppm, 3-methylbutanone). ¹³C NMR confirms the ketone carbonyl at δ 208–210 ppm, with aromatic carbons between δ 115–150 ppm. Differentiation from analogs (e.g., chloro- or methoxy-substituted derivatives) relies on shifts in aromatic regions and absence of substituent-specific signals (e.g., Cl at δ 40–45 ppm in ¹³C) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : The compound is prone to oxidation of the amine group and keto-enol tautomerization. Storage under inert gas (N₂/Ar) at −20°C in amber vials reduces degradation. Adding stabilizers like BHT (0.1% w/w) inhibits radical-mediated oxidation. Purity loss >5% over 6 months is observed if stored at RT; periodic HPLC-MS analysis (C18 column, acetonitrile/water gradient) monitors degradation products like quinone derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?

Q. What mechanisms underlie the compound’s interaction with serotonin receptors, and how can this be validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to 5-HT₂A/2C receptors via π-π stacking (aromatic ring) and hydrogen bonding (amine to Ser159). In vitro validation uses radioligand displacement assays (³H-ketanserin for 5-HT₂A). IC₅₀ values <10 μM indicate competitive binding. Confounders (e.g., metabolic degradation) are controlled via co-incubation with liver microsomes. Functional assays (calcium flux in HEK293 cells) confirm partial agonism .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium in solution?

- Methodological Answer : UV-Vis spectroscopy (250–400 nm) tracks keto-enol tautomerization. In non-polar solvents (hexane), the keto form dominates (λmax = 280 nm). Polar aprotic solvents (DMSO) shift equilibrium toward enol (λmax = 320 nm). pH-dependent studies (2–12) show enol stabilization at alkaline conditions (pKa ~9.5 for enol proton). DFT calculations (Gaussian 16) correlate solvent dielectric constant with tautomer population .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to reconcile conflicting IC₅₀ values across studies?

- Methodological Answer : Variations in assay conditions (e.g., cell line, incubation time) explain discrepancies. Meta-analysis of 5 studies shows:

- HEK293 vs. CHO cells : 2-fold higher IC₅₀ in CHO due to differential receptor glycosylation.

- Serum-free vs. serum-containing media : 30% reduced potency in serum (protein binding).

Standardization using reference agonists (e.g., DOI for 5-HT₂A) and normalization to cell viability (MTT assay) improves cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.